molecular formula C14H16FN3S B2693057 4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 925197-82-6

4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2693057
CAS RN: 925197-82-6
M. Wt: 277.36
InChI Key: JBXWSAVDRIGZEB-UHFFFAOYSA-N
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Description

4-Cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CFTT) is an organic compound, which is a member of the triazole family. This compound has been studied extensively due to its potential applications in scientific research, including its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Analysis

  • Experimental and Theoretical Analysis of Intermolecular Interactions in 1,2,4-Triazoles Derivatives :
    • Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, exploring their crystal structures and intermolecular interactions using X-ray diffraction and quantum mechanical calculations (Shukla et al., 2014).

Chemical Properties

  • Investigation of Physical and Chemical Properties of New 1,2,4-Triazole Derivatives :

    • Khilkovets (2021) synthesized new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols and studied their physical-chemical properties and potential pharmacological activity (Khilkovets, 2021).
  • Analysis of Intermolecular Interactions in a 1,2,4-Triazole Derivative :

    • Panini et al. (2014) prepared and characterized a derivative of 1,2,4-triazoles, focusing on its crystal structure and various intermolecular interactions (Panini et al., 2014).

Biological Activity

  • Antitumor Activity of 1,2,4-Triazole Derivatives :
    • Bhat et al. (2009) synthesized a series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, finding some compounds to exhibit antitumor activity against various cancer cell lines (Bhat et al., 2009).

Corrosion Inhibition

  • Electrochemical Studies of 1,2,4-Triazole as a Corrosion Inhibitor :
    • Chauhan et al. (2019) investigated 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper, using various analytical techniques to study its protective effects (Chauhan et al., 2019).

properties

IUPAC Name

4-cyclohexyl-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXWSAVDRIGZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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